Noscapine hydrochloride

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Noscapine hydrochloride can be synthesized through several methods. One common approach involves the extraction of noscapine from the opium poppy followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of organic solvents such as ether or alcohol .

Industrial Production Methods

In industrial settings, this compound is often produced using hot melt extrusion (HME) techniques. This method involves the use of biodegradable polymers and pH modifiers to achieve sustained release formulations . The process ensures high drug recovery and enhances the bioavailability of this compound .

化学反応の分析

Lactone Ring Reactivity

The lactone ring in noscapine hydrochloride undergoes hydrolysis under varying pH conditions:

-

Basic media : The lactone ring opens to form a carboxylate derivative.

-

Acidic media (e.g., H₂SO₄) : Heating induces cleavage of the C1–C3' bond, yielding cotarnine (4-methoxy-6-methyl-5,6,7,8-tetrahydro- dioxolo[4,5-g]isoquinoline) and opic acid (6-formyl-2,3-dimethoxybenzoic acid) .

Stability Profile

| Condition | Reaction | Products | Reference |

|---|---|---|---|

| 0.1 M NaOH, 25°C | Lactone ring opening | Carboxylate derivative | |

| 1 M H₂SO₄, 80°C | C1–C3' bond cleavage | Cotarnine + Opic acid |

Reduction Reactions

Treatment with Zn/HCl reduces the C1–C3' bond, saturating it and producing:

Mechanism :

-

Protonation of the hemiaminal oxygen.

-

Hydride transfer from Zn/HCl to the electrophilic carbonyl carbon.

Nitric Acid (HNO₃) Oxidation

Noscapine undergoes oxidative degradation with HNO₃ to form cotarnine derivatives , which retain the tetrahydroisoquinoline (THIQ) scaffold but lose the benzofuranone moiety .

Metabolic Oxidation

In vivo, cytochrome P450 enzymes (e.g., CYP3A4) metabolize noscapine via N-demethylation and hydroxylation, generating bioactive intermediates .

Amino Acid Conjugation

Noscapine derivatives with amino acids at C-6 show enhanced anticancer activity:

-

Example : Noscapine–tryptophan (6i ) exhibits IC₅₀ = 16.3 µM (vs. 215.5 µM for noscapine) in 4T1 mammary carcinoma cells .

Synthetic Route :

-

N-Demethylation using H₂O₂/FeSO₄.

-

Coupling with N-Boc-protected amino acids via TBTU.

C-9 Functionalization

-

Blanc Reaction : Paraformaldehyde and HCl gas yield 9-hydroxymethyl noscapine .

-

Oxime Formation : MnO₂ oxidation followed by hydroxylamine HCl treatment produces 9-carbaldehyde oxime .

Stability Under Physiological Conditions

This compound remains stable in gastric fluid (pH 1.2) but degrades in intestinal fluid (pH 6.8) due to lactone ring opening. Its plasma half-life is prolonged by lipophilic modifications (e.g., acetylated derivatives) .

Structural Rearrangements

The labile C1–C3' bond facilitates spontaneous hemiaminal cleavage in aqueous solutions, forming reactive intermediates that participate in cyclization or dimerization .

Key Research Findings

科学的研究の応用

Case Studies and Findings

- In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), noscapine demonstrated a dose-dependent cytotoxic effect with IC50 values ranging from 20 to 58 µM after 48 hours of treatment .

- For colon cancer, noscapine activated the PI3K/mTOR signaling pathway while reducing PTEN expression, indicating a potential therapeutic role in drug-resistant cancer cells .

| Cancer Type | Cell Lines | IC50 (µM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MCF-7 | 30 | Induces apoptosis |

| MDA-MB-231 | 20 | Induces apoptosis | |

| Colon Cancer | HT29/5FU | Not specified | PI3K/mTOR pathway activation |

Anti-inflammatory Effects

Noscapine hydrochloride has demonstrated potent anti-inflammatory properties:

- Cytokine Inhibition : It reduces pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .

- Chronic Inflammation Models : Studies have shown that noscapine can alleviate symptoms in models of inflammatory bowel disease by decreasing levels of inflammatory markers .

Table of Anti-inflammatory Effects

| Inflammatory Marker | Effect of Noscapine |

|---|---|

| TNF-α | Inhibition |

| IL-6 | Decrease |

| IL-1β | Decrease |

Neurological Applications

Emerging research suggests that noscapine may also have neuroprotective effects:

- Stroke Treatment : Its potential as a treatment for strokes is being investigated due to its ability to modulate cellular signaling pathways involved in neuronal survival .

Potential Risks and Toxicity

While this compound is generally considered safe with low toxicity, certain studies have raised concerns about its aneugenic properties:

作用機序

Noscapine hydrochloride exerts its effects primarily through its interaction with sigma receptors, which mediate its antitussive properties . Additionally, it binds to tubulin, altering its conformation and disrupting microtubule assembly. This disruption inhibits mitosis and leads to tumor cell death . The compound’s ability to cross the blood-brain barrier makes it a potential candidate for treating neurodegenerative diseases .

類似化合物との比較

Noscapine hydrochloride is unique among its peers due to its low addictive potential and lack of significant sedative effects . Similar compounds include:

Papaverine: Another opium alkaloid with vasodilatory properties.

Codeine: An opium alkaloid used for its analgesic and antitussive effects.

Morphine: A potent analgesic derived from opium.

This compound stands out due to its specific antitussive properties and potential anticancer applications .

生物活性

Noscapine hydrochloride, a benzylisoquinoline alkaloid derived from the opium poppy, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Noscapine exhibits multiple mechanisms that contribute to its biological activity:

- Microtubule Interaction : Noscapine binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Anti-inflammatory Effects : It reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-α, modulating the NF-κB signaling pathway and enhancing antioxidant defenses by increasing glutathione levels .

- Apoptosis Induction : Noscapine triggers apoptosis in various cancer cell lines by activating caspases and altering gene expression related to apoptosis .

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of noscapine against various types of tumors:

- Breast Cancer : In vitro studies showed that noscapine induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values of 29 μM and 20 μM after 48 hours, respectively . The compound's mechanism involved DNA fragmentation indicative of apoptosis.

- Colon Cancer : Noscapine has been shown to inhibit the proliferation of colon cancer cells (HT29 and LOVO) with an IC50 of approximately 75 μM. It activates the PI3K/mTOR signaling pathway while reducing PTEN expression, enhancing apoptotic responses .

Anti-inflammatory Properties

Noscapine's anti-inflammatory effects have been validated in several experimental models:

- Rheumatoid Arthritis Model : In a study involving adjuvant-induced arthritis in rats, noscapine significantly reduced levels of inflammatory markers such as IL-6 and COX-2, demonstrating its potential as an anti-inflammatory agent .

- Inflammatory Bowel Disease : Research indicated that noscapine could alleviate symptoms associated with ulcerative colitis by downregulating pro-inflammatory factors .

Table 1: Summary of Key Research Findings on this compound

特性

CAS番号 |

912-60-7 |

|---|---|

分子式 |

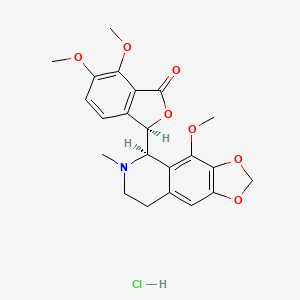

C22H23NO7.ClH C22H24ClNO7 |

分子量 |

449.9 g/mol |

IUPAC名 |

6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one;hydrochloride |

InChI |

InChI=1S/C22H23NO7.ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;/h5-6,9,17-18H,7-8,10H2,1-4H3;1H |

InChIキー |

MFLVZFXCSKVCSH-UHFFFAOYSA-N |

SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl |

異性体SMILES |

C[NH+]1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.[Cl-] |

正規SMILES |

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.Cl |

外観 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

912-60-7 |

ピクトグラム |

Irritant |

同義語 |

Capval Capval Tropfen Embonate, Noscapine Hydrogen Hydrochloride, Noscapine Hydrogen Embonate, Noscapine Librochin prikkelhoest Narcotine Noscapect Noscapine Noscapine Hydrochloride Noscapine Hydrogen Embonate prikkelhoest, Librochin Tropfen, Capval Tuscalman |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。